Methyl 2-amino-1,3-benzoxazole-7-carboxylate
Description
Properties
IUPAC Name |
methyl 2-amino-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-8(12)5-3-2-4-6-7(5)14-9(10)11-6/h2-4H,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLOODLJYWYUKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)N=C(O2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-1,3-benzoxazole-7-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2-aminophenol with methyl chloroformate under basic conditions to form the benzoxazole ring. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts may be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid under basic conditions. This reaction is critical for generating intermediates used in further derivatization.
| Reaction Conditions | Yield | Source |
|---|---|---|
| 2N NaOH in ethanol/water, 2 h, RT | 97% | |
| LiOH·H₂O in THF/water, 2 h, RT | 90% | |
| Microwave-assisted (100°C, 5 min) | 95% |
Mechanism : Base-mediated saponification cleaves the ester bond, yielding 2-amino-1,3-benzoxazole-7-carboxylic acid. The reaction is efficient in polar solvents like ethanol or THF .
Substitution Reactions
The amino group participates in nucleophilic substitution reactions, enabling functionalization. For example:
-
Alkylation : Reacting with alkyl halides (e.g., 3-(bromomethyl)aniline) in DMF with K₂CO₃ at 70°C yields N-alkylated derivatives .
-
Acylation : Treatment with chloroacetyl chloride in DMF forms acylated products .
Example :
textMethyl 2-amino-1,3-benzoxazole-7-carboxylate + R-X → Methyl 2-(alkylamino)-1,3-benzoxazole-7-carboxylate
Oxidation
The amino group can be oxidized to a nitro or hydroxylamine derivative using hydrogen peroxide or potassium permanganate.
Reduction
The ester group is reducible to a primary alcohol with LiAlH₄.
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | H₂O₂, acidic conditions | 2-Nitro-1,3-benzoxazole-7-carboxylate |
| Reduction | LiAlH₄ in THF | 2-Amino-1,3-benzoxazole-7-methanol |
Coupling Reactions
The compound engages in oxidative coupling with aldehydes. For instance, lead tetraacetate-catalyzed coupling with aromatic aldehydes produces 2-substituted benzoxazole acetic acid derivatives .
Conditions :
Functionalization via Smiles Rearrangement
The amino group reacts with thiols or amines under basic conditions to form thioether or urea derivatives. For example:
Key Example :
textThis compound + ArSH → Methyl 2-(arylthio)amino-1,3-benzoxazole-7-carboxylate
Cyclization Reactions
Under microwave irradiation, the compound forms fused heterocycles. For example, reaction with β-diketones in the presence of a Brønsted acid and CuI catalyst produces 2-methylbenzoxazole derivatives .
Conditions :
Biological Activity Correlations
While beyond the scope of reactions, structural modifications influence bioactivity. For instance:
Scientific Research Applications
Medicinal Chemistry
Methyl 2-amino-1,3-benzoxazole-7-carboxylate has been extensively studied for its potential therapeutic properties:
- Anticancer Activity : It has shown promising results against various cancer cell lines. For instance, studies indicate that it induces apoptosis in colorectal carcinoma cells with half-maximal inhibitory concentration (IC50) values ranging from 2.2 to 4.4 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 2.2 |
| HT29 | 4.4 |
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, Minimum Inhibitory Concentration (MIC) values against selected strains are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Enterococcus faecalis | 8 |
These findings suggest that this compound could be developed into new antimicrobial agents .
Biological Research
The compound's biological activities extend beyond antimicrobial and anticancer properties:
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, warranting further investigation into its mechanisms of action.
- Enzyme Inhibition : Research indicates that derivatives of this compound may act as inhibitors of certain enzymes involved in cancer progression and inflammation .
Case Studies
Several notable case studies have highlighted the effectiveness of this compound:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit the growth of colorectal cancer cells significantly. The authors noted that the compound activated apoptotic pathways leading to cell death .
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial properties against various bacterial strains, confirming its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of methyl 2-amino-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical data for methyl 2-amino-1,3-benzoxazole-7-carboxylate and related compounds:
Key Observations:
- Sulfur-containing analogs (e.g., compounds in ) exhibit higher molecular weights and melting points (134–253°C) due to stronger intermolecular forces (e.g., S···S interactions). Electron-withdrawing groups (e.g., -Cl in ) downfield-shift NMR signals and reduce basicity compared to electron-donating groups (-NH2).
Spectral and Reactivity Trends
- IR Spectroscopy: Carboxylate esters show C=O stretches near 1700–1740 cm⁻¹ . Amino (-NH2) and hydroxy (-OH) groups exhibit broad peaks at 3300–3360 cm⁻¹ .
- NMR Spectroscopy :
- Reactivity: The amino group at C2 may facilitate electrophilic substitution or serve as a site for further functionalization (e.g., acylation), contrasting with inert aryl substituents in .
Biological Activity
Methyl 2-amino-1,3-benzoxazole-7-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, synthesizing data from multiple studies to provide a comprehensive overview of its potential therapeutic applications.
Chemical Structure and Properties
This compound consists of a benzene ring fused to an oxazole ring, featuring an amino group at the 2-position and a carboxylate group at the 7-position. The molecular formula is C_10H_10N_2O_3, with a molecular weight of approximately 202.20 g/mol. This structural configuration is crucial for its interaction with biological targets and its subsequent biological activity.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has been shown to target metabolic pathways involved in cancer progression, making it a promising candidate for anticancer therapeutics.
Case Studies
-
Cytotoxicity Against Cancer Cell Lines :
- A study demonstrated that this compound exhibited potent cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effective growth inhibition .
- Another investigation highlighted its efficacy against prostate (PC3) and colorectal cancer cells (HCT-116), showing that it can inhibit cell proliferation through apoptosis induction .
- Mechanisms of Action :
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial and antifungal activities. It has been effective against various bacterial strains and fungi, suggesting its potential as a broad-spectrum antimicrobial agent.
Table: Summary of Biological Activities
Biochemical Pathways
This compound influences various biochemical pathways due to its structural properties. It is known to interact with multiple targets within cells:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in several cancer cell lines, contributing to its antiproliferative effects .
Transport and Distribution
The compound's planar structure allows for efficient cellular uptake and distribution within tissues. Its lipophilicity enhances permeability across cell membranes, facilitating its action on intracellular targets .
Synthesis Methods
Several synthetic routes have been developed for this compound:
Q & A
Q. What synthetic routes are recommended for Methyl 2-amino-1,3-benzoxazole-7-carboxylate, and how can purity be ensured?
A multistep approach is typically employed, starting with condensation reactions between substituted anthranilic acid derivatives and carbonyl sources. For example, analogous benzoxazole syntheses involve cyclization under acidic conditions (e.g., polyphosphoric acid) followed by carboxylation at the 7-position. Post-synthesis, purity is optimized via recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) and confirmed by HPLC (>97% purity thresholds) . Spectroscopic characterization (IR, NMR) is critical: IR should confirm C=O (1690–1720 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) stretches, while ¹H NMR should resolve aromatic protons (δ 6.8–8.2 ppm) and methyl ester signals (δ 3.8–4.0 ppm) .
Q. How can spectroscopic techniques distinguish between structural isomers or impurities?
High-resolution mass spectrometry (HRMS) is essential for verifying molecular formula (C₉H₈N₂O₃). For NMR ambiguity, 2D techniques (e.g., HSQC, HMBC) resolve coupling between the benzoxazole ring and ester group. For example, HMBC correlations between the methyl ester (δ 3.9 ppm) and the carbonyl carbon (δ 165–170 ppm) confirm regiochemistry . IR can detect common impurities like uncyclized intermediates via absence of secondary amide bands (N-H bend at ~1550 cm⁻¹) .
Advanced Research Questions
Q. How do substituents on the benzoxazole ring influence electronic properties and reactivity?
Methyl and amino groups at the 2-position enhance electron density, increasing nucleophilic reactivity at the 7-carboxylate. Comparative studies on substituted benzoxazoles (e.g., methyl vs. trifluoromethyl groups) show that electron-donating groups (e.g., -NH₂) lower LUMO energy, facilitating electrophilic substitution reactions. This can be quantified via DFT calculations or Hammett σ constants . For instance, methyl groups in 2-amino-1,8-naphthyridines increase DNA-binding affinity by 100-fold due to hydrophobic interactions and steric stabilization .
Q. What methodologies are effective for analyzing hydrogen-bonding networks in its crystal structure?
Graph set analysis (GSA) is recommended for systematic hydrogen-bond classification. Using Etter’s rules, categorize bonds as D (donor), A (acceptor), and n (number of atoms in the pattern). For this compound, expect N-H···O (carboxylate) and C-H···O (ester) interactions forming R₂²(8) or R₂²(10) motifs. SHELX software (e.g., SHELXL) refines H-bond geometries with anisotropic displacement parameters .
Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved?
For disordered regions, use SHELXL’s PART instruction to model split positions, refining occupancy factors iteratively. For twinning, the Hooft parameter in PLATON or TWINLAW in SHELXL identifies twin laws (e.g., 180° rotation about [100]). High-resolution data (>1.0 Å) improves reliability; if unavailable, restrain bond lengths/angles to similar compounds (e.g., Enamine’s C9H14O2 derivatives ).
Q. What thermodynamic parameters govern its interactions with biological targets (e.g., enzymes, DNA)?
Isothermal titration calorimetry (ITC) quantifies binding constants (Kₐ) and entropy/enthalpy contributions. For example, methyl-substituted 1,8-naphthyridines show ΔG values of −40 kJ/mol for DNA binding, driven by favorable ΔH (hydrogen bonds) and compensatory −TΔS (desolvation penalties) . Fluorescence quenching assays (e.g., using SYBR Green) can corroborate ITC data by measuring Tm shifts in DNA duplexes .
Methodological Considerations
- Crystallization : Optimize solvent polarity (e.g., DMSO/water gradients) to grow single crystals for X-ray diffraction.
- Data Validation : Cross-validate spectroscopic and crystallographic results with computational tools (e.g., Mercury for packing diagrams, GaussView for IR/NMR simulations).
- Contradiction Resolution : Apply Occam’s razor—prefer models with fewer parameters unless statistically justified by R-factor improvements (>5% Δ in R_free) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
